![molecular formula C12H15NO3 B1517739 2-[3-(4-Methylphenyl)propanamido]acetic acid CAS No. 1098367-46-4](/img/structure/B1517739.png)
2-[3-(4-Methylphenyl)propanamido]acetic acid
Descripción general
Descripción
“2-[3-(4-Methylphenyl)propanamido]acetic acid” is a chemical compound with the CAS Number: 1098367-46-4 . It has a molecular weight of 221.26 and its IUPAC name is { [3- (4-methylphenyl)propanoyl]amino}acetic acid . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3/c1-9-2-4-10 (5-3-9)6-7-11 (14)13-8-12 (15)16/h2-5H,6-8H2,1H3, (H,13,14) (H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder in its physical form . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as melting point, boiling point, and density.Aplicaciones Científicas De Investigación
Chemical Properties
“2-[3-(4-Methylphenyl)propanamido]acetic acid” is a chemical compound with the CAS Number: 1098367-46-4 . It has a molecular weight of 221.26 . The compound is typically stored at room temperature and comes in a physical form of powder .
Therapeutic Potential
The compound may have therapeutic potential. It could be part of the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics . However, specific applications related to “2-[3-(4-Methylphenyl)propanamido]acetic acid” are not mentioned.
Drug Delivery
Similar compounds have been used in the preparation of tissue scaffolding and drug delivery . Although it’s not directly mentioned, “2-[3-(4-Methylphenyl)propanamido]acetic acid” could potentially be used in similar applications.
Synthetic Wool and Silk Substitutes
Again, similar compounds have been used as synthetic wool and silk substitutes . It’s possible that “2-[3-(4-Methylphenyl)propanamido]acetic acid” could be used in similar ways.
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)propanoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFYDSBFZUJAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)propanamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






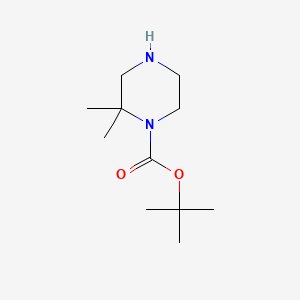
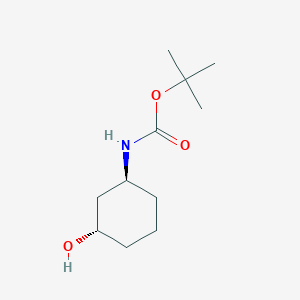
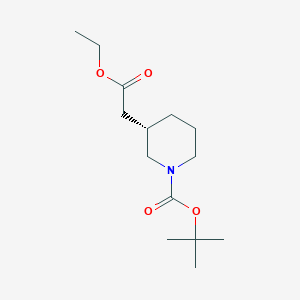
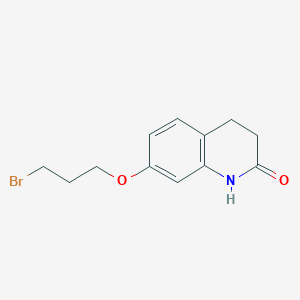

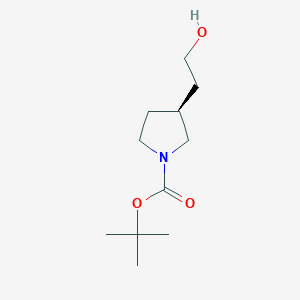

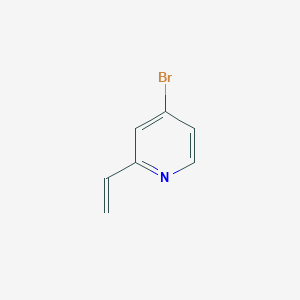
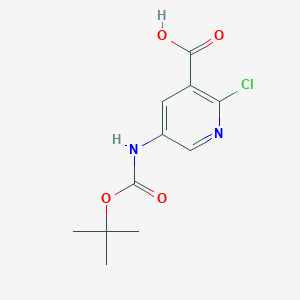

![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)